molecular formula C11H16N2O2 B13905079 5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester

5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B13905079
M. Wt: 208.26 g/mol
InChI Key: YVYNBZXKIVLRJF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, an ethyl group, and an ester functional group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester
  • Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
  • 3-Cyclopropyl-1H-pyrazole

Uniqueness

5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 5-cyclopropyl-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-13-10(8-5-6-8)7-9(12-13)11(14)15-4-2/h7-8H,3-6H2,1-2H3

InChI Key

YVYNBZXKIVLRJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C2CC2

Origin of Product

United States

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